1H-Benzimidazole-2-propanamine
Overview
Description
1H-Benzimidazole-2-propanamine is a heterocyclic aromatic compound that features a benzimidazole ring fused with a propanamine group. This compound is of significant interest due to its diverse biological and pharmacological properties. Benzimidazole derivatives are known for their stability, bioavailability, and wide range of biological activities, making them valuable in various scientific and industrial applications .
Mechanism of Action
Target of Action
1H-Benzimidazole-2-propanamine, also known as 3-(1H-benzo[d]imidazol-2-yl)propan-1-amine, has been found to exhibit antiparasitic and antioxidant activities . The primary targets of this compound are the parasites, specifically the species Trichinella spiralis (T. spiralis) . These parasites are known to induce oxidative stress in the infected host .
Mode of Action
The mode of action of this compound involves its interaction with the parasites. It has been found to be more active than clinically used anthelmintic drugs such as albendazole and ivermectin . The compound has been shown to kill the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C . Biochemical studies support the idea of an anti-microtubule mode of action of benzimidazole compounds .
Biochemical Pathways
The compound affects the biochemical pathways related to oxidative stress induced by the parasites. The antioxidant activity of the compound was elucidated in vitro against stable free radicals DPPH and ABTS, as well as iron-induced oxidative damage in model systems containing biologically relevant molecules lecithin and deoxyribose . The compound is capable of reacting with various free radicals, through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .
Pharmacokinetics
Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .
Result of Action
The result of the compound’s action is the eradication of the parasitic larvae, leading to the alleviation of the parasitic infection . Additionally, it exhibits antioxidant activity, which can help mitigate the oxidative stress induced by the parasites .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s antiparasitic activity was studied in vitro at a temperature of 37°C . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-propanamine can be synthesized through several methods. One common approach involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring. The propanamine group can then be introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the propanamine group can be replaced with other functional groups
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1H-Benzimidazole-2-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial properties.
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with biological activity.
Thiabendazole: An anthelmintic agent used to treat parasitic infections .
Uniqueness: 1H-Benzimidazole-2-propanamine is unique due to its specific structural features, which confer distinct biological activities. Its propanamine group allows for unique interactions with biological targets, differentiating it from other benzimidazole derivatives .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQJGVSXDQPGNMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364861 | |
Record name | 1H-Benzimidazole-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42784-26-9 | |
Record name | 1H-Benzimidazole-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,3-benzodiazol-2-yl)propan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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